2-Ethynyl-5-methylpyrazine
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Overview
Description
2-Ethynyl-5-methylpyrazine is an organic compound with the molecular formula C7H6N2. It belongs to the class of pyrazines, which are characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinct structure, where an ethynyl group (C≡CH) is attached to the second carbon of the pyrazine ring, and a methyl group (CH3) is attached to the fifth carbon. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethynyl-5-methylpyrazine can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloro-5-methylpyrazine with acetylene in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and pressures to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-5-methylpyrazine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can react with the ethynyl group under basic conditions
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of dihydropyrazines.
Substitution: Formation of various substituted pyrazine derivatives
Scientific Research Applications
2-Ethynyl-5-methylpyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of 2-ethynyl-5-methylpyrazine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-vinylpyrazine
- 2-Ethyl-5-methylpyrazine
- 2,5-Dimethylpyrazine
- 2,3-Diethyl-5-methylpyrazine
Uniqueness
2-Ethynyl-5-methylpyrazine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity compared to other similar compounds. This unique structure allows it to participate in a wider range of chemical reactions, making it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
2-ethynyl-5-methylpyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-3-7-5-8-6(2)4-9-7/h1,4-5H,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCMJRITGMORDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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